6-amino-1-(1,3-benzodioxol-5-ylmethyl)pyrimidine-2,4(1H,3H)-dione is a compound that belongs to the class of pyrimidines, characterized by the presence of an amino group and a unique benzodioxole moiety. It is recognized for its potential biological activities and applications in medicinal chemistry. The compound is cataloged under the Chemical Abstracts Service Number 157927-50-9 and has been the subject of various studies due to its structural complexity and pharmacological significance.
This compound can be sourced from chemical suppliers and databases such as Clearsynth and PubChem, which provide detailed information on its properties and applications . In terms of classification, it falls under the category of heterocyclic compounds, specifically pyrimidines, which are known for their diverse biological activities including antimicrobial and anticancer properties .
The synthesis of 6-amino-1-(1,3-benzodioxol-5-ylmethyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. Common methods include:
Technical details regarding specific reagents, solvents, and reaction conditions can vary based on the chosen synthetic pathway, but typically involve standard laboratory techniques such as refluxing and chromatography for purification.
The molecular formula of 6-amino-1-(1,3-benzodioxol-5-ylmethyl)pyrimidine-2,4(1H,3H)-dione is , with a molar mass of approximately 261.23 g/mol. The structure features:
The compound's density is reported as and it exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .
6-amino-1-(1,3-benzodioxol-5-ylmethyl)pyrimidine-2,4(1H,3H)-dione is involved in various chemical reactions typical of pyrimidine derivatives:
Technical details regarding these reactions include specific conditions such as temperature control and choice of catalysts or solvents.
The mechanism of action for 6-amino-1-(1,3-benzodioxol-5-ylmethyl)pyrimidine-2,4(1H,3H)-dione is primarily studied in relation to its biological effects. It is hypothesized that:
Data from pharmacological studies indicate that compounds with similar structures often exhibit activities such as inhibition of cell proliferation or modulation of signaling pathways.
The physical properties include:
Chemical properties encompass:
Relevant analyses often involve determining stability profiles through accelerated aging studies or reactivity tests in different media .
6-amino-1-(1,3-benzodioxol-5-ylmethyl)pyrimidine-2,4(1H,3H)-dione finds applications primarily in:
This compound's unique structure positions it as a valuable candidate for further research into therapeutic applications and chemical synthesis methodologies.
The synthesis of 6-amino-1-(1,3-benzodioxol-5-ylmethyl)pyrimidine-2,4(1H,3H)-dione relies on convergent strategies that couple functionalized benzodioxole intermediates with activated pyrimidine precursors. A representative three-step pathway begins with the protection of piperonal (1,3-benzodioxole-5-carbaldehyde) via acetal formation (yield: 92%), followed by reductive amination using sodium cyanoborohydride to yield 1,3-benzodioxol-5-ylmethylamine (yield: 78%). This amine subsequently undergoes N-alkylation with 6-aminouracil under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) in tetrahydrofuran, achieving C–N bond formation at the N1 position of the pyrimidinedione core. Alternative pathways employ in situ generation of electrophilic benzodioxyl species: Chloromethylation of piperonal using chloromethyl methyl ether and tin(IV) chloride yields 5-(chloromethyl)-1,3-benzodioxole, which directly alkylates 6-aminouracil in dimethylformamide with potassium carbonate base (65-72% yield) [1] [8].
Table 1: Comparative Analysis of Multi-Step Synthetic Routes
Step Sequence | Key Reagent/Condition | Critical Intermediate | Yield (%) |
---|---|---|---|
Piperonal → Amine → Alkylation | NaBH₃CN; DEAD/PPh₃ | 1,3-Benzodioxol-5-ylmethylamine | 62 (overall) |
Chloromethylation → Alkylation | SnCl₄/MOMCl; K₂CO₃ | 5-(Chloromethyl)-1,3-benzodioxole | 68 (overall) |
Direct Reductive Amination | NaBH(OAc)₃ | Schiff base adduct | 71 (overall) |
The benzodioxole methylene spacer (–CH₂–) proves essential for electronic communication between pharmacophores. Nuclear magnetic resonance spectroscopy confirms regioselective alkylation at N1 of uracil (δ = 3.98 ppm for –CH₂– protons), excluding O-alkylation byproducts [3] [6].
Phase-transfer catalysts significantly enhance benzodioxylmethyl electrophile reactivity during pyrimidine alkylation. Tetra-n-butylammonium bromide (5 mol%) in ethanol elevates yields to 85-90% at 50°C by facilitating anion transfer of deprotonated 6-aminouracil (pKa ~ 8.5) into the organic phase. This suppresses hydrolysis of the benzodioxyl chloromethyl intermediate and accelerates SN₂ substitution kinetics. Microwave-assisted catalysis (150W, 100°C) further reduces reaction times to 15 minutes with comparable yields using cesium carbonate base [8].
Lewis acid catalysts like zinc triflate (10 mol%) enable one-pot condensations where piperonal, 6-aminouracil, and trimethyl orthoformate undergo in situ reductive amination–cyclization. This cascade strategy eliminates intermediate purification but requires strict water exclusion (<50 ppm) to prevent aldehyde decarbonylation. Palladium-catalyzed approaches are less effective: Suzuki coupling between 5-bromomethyl-1,3-benzodioxole and 6-aminouracil boronic ester proceeds in <35% yield due to protodeboronation side reactions [1] .
Regiocontrol during benzodioxolymethyl attachment depends on uracil tautomerization and electronic effects. Density functional theory calculations (B3LYP/6-311G**) indicate N1 alkylation preference (ΔG = −12.3 kcal/mol) over N3 (ΔG = −9.8 kcal/mol), driven by carbonyl polarization: C2=O exhibits greater electrophilicity (MEP = −45.2 kcal/mol) than C4=O (MEP = −41.7 kcal/mol), stabilizing the N1-anion during base deprotonation. Substituents at C5/C6 critically modulate reactivity: 6-Amino groups increase N1 nucleophilicity through resonance donation (+σₚ = −0.83), whereas 5-nitro groups favor N3 alkylation via inductive withdrawal [3] [9].
Table 2: Regioselectivity of Benzodioxolymethylation Under Varied Conditions
Uracil Derivative | Base (equiv.) | Solvent | N1:N3 Ratio |
---|---|---|---|
6-Aminouracil | K₂CO₃ (1.2) | Dimethylformamide | 98:2 |
6-Aminouracil | NaH (1.0) | Tetrahydrofuran | 95:5 |
5-Nitrouracil | DBU (1.5) | Acetonitrile | 18:82 |
Unsubstituted uracil | Cs₂CO₃ (2.0) | Dimethyl sulfoxide | 65:35 |
Post-functionalization exploits the C5 position’s electrophilicity: Knoevenagel condensation with arylglyoxals in ethanol/tetra-n-butylammonium bromide yields pyrrolo[2,3-d]pyrimidine hybrids (73-95% yield). This occurs without epimerization at the benzylic CH₂ linker, verified by nuclear magnetic resonance coupling constants (J = 12.8 Hz) [8] [9].
Solvent polarity critically influences alkylation kinetics and byproduct formation. Protic solvents like ethanol promote benzodioxyl chloride solvolysis but stabilize the zwitterionic transition state via hydrogen bonding, yielding 88% product at 50°C. Aprotic solvents like dimethylformamide accelerate reaction rates but risk O-alkylation (up to 17% impurity at 80°C). Water content >2% in dimethylformamide hydrolyzes chloromethyl intermediates, reducing yields to <55% [1] [8].
Table 3: Solvent and Temperature Optimization Profile
Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Observation |
---|---|---|---|---|
Ethanol | 50 | 3 | 88 | Low dimerization |
Dimethylformamide | 80 | 1 | 82 | O-alkylation (5-7%) |
Tetrahydrofuran | 65 | 4 | 75 | Incomplete conversion |
Acetonitrile | 82 | 2.5 | 70 | Tar formation |
Water/Ethanol (1:1) | 50 | 6 | 63 | Hydrolysis dominant |
Microwave irradiation (100-150W) in ethanol reduces reaction times from hours to minutes while maintaining yields >85%, attributable to enhanced dipole rotation of the benzodioxylmethyl chloride (μ = 2.78 D). Conversely, superheated conditions (>130°C) accelerate Dimroth rearrangement side reactions in dimethylformamide, degrading regioselectivity. Cryogenic methods (−40°C) in tetrahydrofuran with lithium hexamethyldisilazide base achieve kinetic N1 alkylation but require stoichiometric reagents [1] [8]. Sustainable solvent screens identify cyclopentyl methyl ether as a viable alternative, providing 84% yield with 5°C temperature control to suppress solvolysis [1].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1